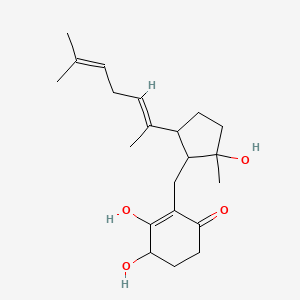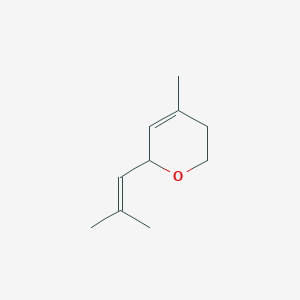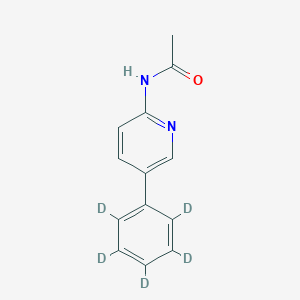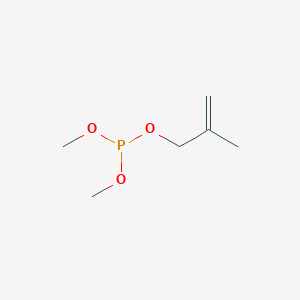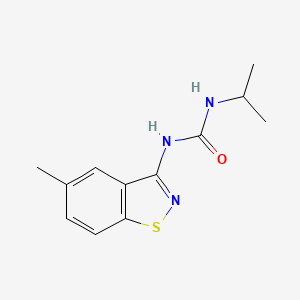
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea is a chemical compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
The synthesis of 1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea typically involves the reaction of 5-methyl-1,2-benzothiazol-3-ylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Applications De Recherche Scientifique
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other benzothiazole derivatives, such as:
1-methyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea: This compound has a similar structure but differs in the substitution pattern, which may lead to different biological activities and applications.
(5-Methyl-1,2-benzothiazol-3-yl)urea: This compound lacks the propan-2-yl group, which may affect its chemical reactivity and biological properties.
Propriétés
Numéro CAS |
105734-48-3 |
|---|---|
Formule moléculaire |
C12H15N3OS |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
1-(5-methyl-1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H15N3OS/c1-7(2)13-12(16)14-11-9-6-8(3)4-5-10(9)17-15-11/h4-7H,1-3H3,(H2,13,14,15,16) |
Clé InChI |
RDWHAMDWTIYXTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SN=C2NC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
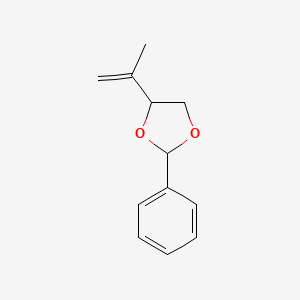
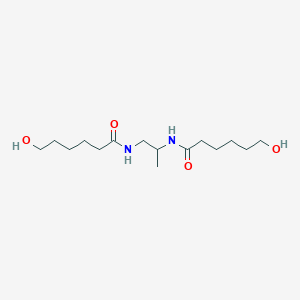
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
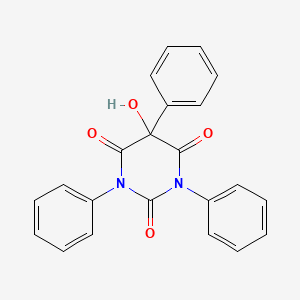
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
